Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate
Description
Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate is a substituted benzoimidazole derivative characterized by a bromine substituent at the 6-position of the benzimidazole core, a tert-butyl carbamate group at the 1-position, and a ketone moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and the stability conferred by the tert-butyloxycarbonyl (Boc) protecting group. Its crystalline structure and stereoelectronic properties make it amenable to further functionalization via cross-coupling reactions, nucleophilic substitutions, or cycloadditions .
Properties
IUPAC Name |
tert-butyl 6-bromo-2-oxo-3H-benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-6-7(13)4-5-8(9)14-10(15)16/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRJBMPQWSZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Biological Activity
Overview
Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the benzoimidazole derivatives. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure includes a tert-butyl ester group, a bromine atom, and an oxo group attached to the benzoimidazole core, which contributes to its biological properties.
The synthesis of this compound typically involves the following steps:
- Formation of the Benzoimidazole Core : This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
- Esterification : The tert-butyl ester group is introduced by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Anticancer Properties
Research indicates that benzoimidazole derivatives exhibit significant anticancer activity. In various studies, compounds similar to this compound have shown effectiveness against several cancer cell lines. For instance:
- Cell Line Studies : Compounds from this class were tested against human cancer cell lines such as colorectal adenocarcinoma (LoVo) and breast adenocarcinoma (AU565). The results demonstrated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values as low as 0.24 µM for LoVo cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| A | LoVo | 0.24 | 2.9 |
| B | AU565 | 5.8 | 4.4 |
| C | BT549 | 0.34 | 3.5 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways related to proliferation and survival. For example, some studies have indicated that benzoimidazole derivatives can interfere with the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion .
Case Studies
- In Vivo Studies : A study conducted on transgenic mouse models demonstrated that certain benzoimidazole derivatives could significantly enhance immune response by blocking PD-1 interactions, leading to reduced tumor growth .
- Toxicity Assessments : Toxicological evaluations revealed that while some derivatives exhibited potent anticancer activity, they also presented challenges such as selectivity and solubility issues, which are critical for therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate is characterized by the following chemical properties:
- Molecular Formula : C₁₂H₁₃BrN₂O₃
- Molecular Weight : 313.15 g/mol
- CAS Number : 161468-56-0
The compound belongs to the class of benzoimidazole derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the potential of benzoimidazole derivatives, including this compound, in exhibiting antimicrobial properties. Research demonstrated that derivatives of this compound showed significant activity against various bacterial strains. For instance, a study published in Bioorganic Medicinal Chemistry Letters reported that modifications on the benzoimidazole core could enhance antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study indicated that certain benzoimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Catalysis
This compound has been explored as a catalyst in organic synthesis. Its unique structural features allow it to facilitate various reactions, including cyclization and condensation processes. The compound's ability to stabilize transition states makes it a valuable tool in synthetic chemistry.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Screening
In a systematic screening for antimicrobial agents, this compound was tested against multiple bacterial strains including E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Mechanism Elucidation
A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound’s role in triggering programmed cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural and functional distinctions:
Table 1: Comparative Analysis of Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate and Related Derivatives
Key Findings
Reactivity and Functionalization :
- The 6-bromo substituent in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 6-chloro analog, which requires harsher conditions for activation .
- The Boc group stabilizes the imidazole nitrogen against undesired side reactions, unlike the unprotected analog, which is prone to oxidation or decomposition under acidic/basic conditions.
Stereochemical and Spectral Properties :
- The target compound lacks stereocenters, unlike the tetrahydrofuran-containing analog from , which exhibits significant optical activity ([α]D +50.2°). Both share a strong C=O stretch at ~1753 cm⁻¹ in IR spectra, confirming the Boc group’s presence.
Thermal and Solubility Behavior: Boc-protected derivatives (target compound and analog) show improved solubility in non-polar solvents (e.g., CHCl₃, hexane) compared to unprotected analogs.
Research Implications and Limitations
While the target compound’s bromine atom offers superior reactivity for diversification, its steric bulk may limit applications in sterically constrained reactions. The lack of comparative crystallographic data in the provided evidence (e.g., SHELX refinements in ) suggests opportunities for future studies on its solid-state packing or hydrogen-bonding motifs.
Q & A
Q. Basic (Structural Characterization)
- NMR : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ) and bromo-substitution (deshielded aromatic protons) .
- X-ray crystallography : Employ SHELXL (from the SHELX suite) for refinement, leveraging high-resolution data to confirm bond lengths and angles .
Advanced (Data Contradiction) :
If NMR signals conflict with computational predictions (e.g., DFT), validate via:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydrobenzoimidazole core .
- Multi-temperature crystallography : Detect dynamic disorder in the tert-butyl group .
What advanced techniques analyze hydrogen bonding and crystal packing in this compound?
Q. Advanced (Supramolecular Chemistry)
Q. Advanced (Data Integration)
- DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare with X-ray data to validate tautomeric forms .
- Molecular docking : Predict binding modes to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
